molecular formula C11H16O2 B14678197 4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one CAS No. 31464-76-3

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one

Cat. No.: B14678197
CAS No.: 31464-76-3
M. Wt: 180.24 g/mol
InChI Key: LABFEIRVSKZQER-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexadienone, characterized by the presence of multiple methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one typically involves the alkylation of cyclohexadienone derivatives. One common method includes the reaction of 2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation and hydroxylation reactions. The process is optimized for yield and purity, often involving catalytic agents and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

31464-76-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H16O2/c1-6-8(3)11(5,13)9(4)7(2)10(6)12/h13H,1-5H3

InChI Key

LABFEIRVSKZQER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(C1=O)C)C)(C)O)C

Origin of Product

United States

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